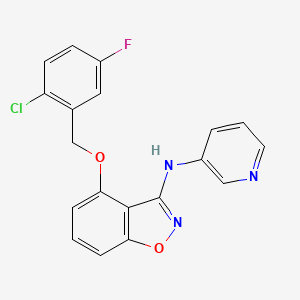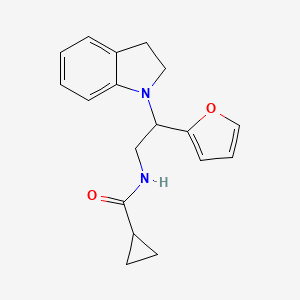
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclopropanecarboxamide, also known as FIIN-3, is a small molecule inhibitor of fibroblast growth factor receptor (FGFR) kinases. It has gained significant attention in recent years due to its potential as a therapeutic agent for various cancers and other diseases.
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . Given the structural similarity, the subject compound may be explored for its potential as an antiviral agent, particularly against RNA and DNA viruses.
Anti-inflammatory Properties
The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity to multiple receptors, which can be beneficial in developing new therapeutic agents . The compound could be investigated for its anti-inflammatory effects, potentially offering a new avenue for treating inflammatory diseases.
Anticancer Potential
Indole derivatives are known to possess anticancer activities. Research could focus on the compound’s ability to inhibit the growth of cancer cells, its potential mechanism of action, and its efficacy in comparison to existing cancer treatments .
Anti-HIV Effects
Given the biological activities of indole derivatives, including anti-HIV effects, this compound could be studied for its potential to interfere with HIV replication or to improve the efficacy of current anti-HIV medications .
Antioxidant Capabilities
The indole scaffold is associated with antioxidant properties. Scientific studies could explore how this compound can mitigate oxidative stress and its possible applications in preventing or treating diseases caused by free radicals .
Antimicrobial and Antitubercular Activities
Indole derivatives have been synthesized and screened for their in vitro antimycobacterial activity. Chlorine derivatives, in particular, have shown promising results. Research into the subject compound could determine its effectiveness against various bacterial strains, including Mycobacterium tuberculosis .
Antidiabetic Applications
The indole core structure has been found in compounds with antidiabetic activities. The compound could be assessed for its potential to regulate blood sugar levels or to enhance the effects of existing antidiabetic drugs .
Antimalarial Properties
Indole derivatives have also been evaluated for their antimalarial properties. The compound could be a candidate for the development of new antimalarial drugs, which is crucial given the emergence of drug-resistant strains of malaria .
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(14-7-8-14)19-12-16(17-6-3-11-22-17)20-10-9-13-4-1-2-5-15(13)20/h1-6,11,14,16H,7-10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXDYFGWKZCKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2921462.png)


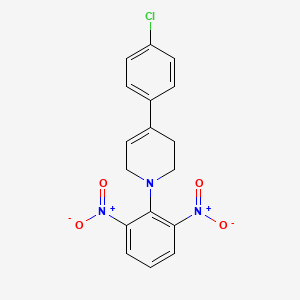
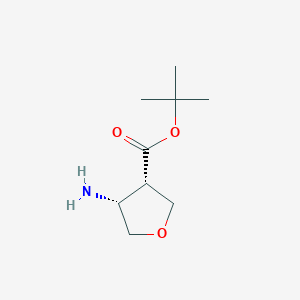
![3-{5-[4-(4-methoxyphenyl)piperazin-1-yl]-5-oxopentyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921473.png)
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2921474.png)
![N'-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2921475.png)
![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid](/img/structure/B2921476.png)
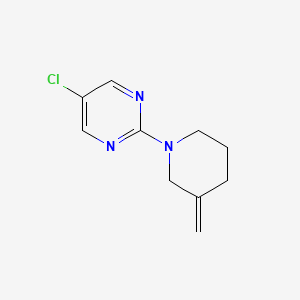

![3-(4-bromobenzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2921482.png)
